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Compound of Interest

Compound Name: Concanamycin F

Cat. No.: B232500 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Concanamycin F, a potent macrolide antibiotic, and its derivatives are powerful inhibitors of

vacuolar-type H+-ATPase (V-ATPase). This guide provides a comparative analysis of the

structure-activity relationships (SAR) of Concanamycin F derivatives, focusing on their V-

ATPase inhibitory activity and the downstream cellular consequences. The information is

presented to aid in the development of novel therapeutics targeting V-ATPase-related

pathologies.

Comparative Analysis of Inhibitory Activity
The inhibitory potential of Concanamycin derivatives is intrinsically linked to their structural

features. Concanamycin F serves as the aglycone of Concanamycin A and is a key scaffold

for synthetic modifications. The 18-membered macrolide ring and the 6-membered hemiketal

ring are crucial for its inhibitory effects on V-ATPase activity. While the carbohydrate residue

found in other Concanamycins is not essential for this activity, modifications to the macrolide

core can significantly impact potency.
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Compound

Modification
from
Concanamycin
A

V-ATPase IC50
(nM)

Nef IC50 (nM)
[1]

Lysotracker
IC50 (nM)[1]

Concanamycin A -
~9.2-10[2][3][4]

[5]
0.18 1.7

Concanamycin F

(CMF)

Aglycone of

Concanamycin A

Not explicitly

found
1.6 15

Concanamycin B
Methyl instead of

ethyl at C-8

Not explicitly

found
1.2 29

Concanamycin C
Lacks 4'-

carbamoyl group

Not explicitly

found
1.6 1.7

21-deoxy CMF
Deoxygenation

at C-21

Not explicitly

found
1.6 15

21-deoxy-16-

hydroxy CMF

Deoxygenation

at C-21 and

hydroxylation at

C-16

Not explicitly

found
>1000 >1000

Note: Nef IC50 and Lysotracker IC50 values are presented as surrogates for direct V-ATPase

inhibitory activity, as they are closely related to V-ATPase function. A lower IC50 value indicates

higher potency.

Experimental Protocols
Synthesis of Concanamycin F (Concanolide A)
The total synthesis of Concanamycin F has been achieved through a convergent route.[6]

This involves the synthesis of two key subunits: the 18-membered tetraenic lactone and the β-

hydroxyl hemiacetal side chain.

Key Steps:

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC5815226/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5815226/
https://wiki.xenbase.org/xenwiki/index.php/Concanamycin
https://www.biocrick.com/Concanamycin-A-BCC3919.html
https://www.tocris.com/products/concanamycin-a_2656
https://www.rndsystems.com/products/concanamycin-a_2656
https://www.benchchem.com/product/b232500?utm_src=pdf-body
https://www.benchchem.com/product/b232500?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/11262117/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b232500?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis of the C1-C19 18-membered lactone aldehyde: This is achieved through an

intermolecular Stille coupling of a C5-C13 vinyl iodide and a C14-C19 vinyl stannane. This is

followed by the construction of the C1-C4 diene and subsequent macrolactonization.

Synthesis of the C20-C28 ethyl ketone side chain.

Aldol coupling: A highly stereoselective aldol coupling of the lactone aldehyde and the ethyl

ketone side chain is performed.

Desilylation: The final step involves desilylation to yield Concanamycin F.

V-ATPase Inhibition Assay
The inhibitory activity of Concanamycin F derivatives on V-ATPase can be determined by

measuring the inhibition of ATP hydrolysis.[7][8]

Materials:

Purified vacuolar vesicles containing V-ATPase

Assay buffer (e.g., MES-Tris buffer)

ATP

Coupled enzyme system (e.g., pyruvate kinase and lactate dehydrogenase)

NADH

Concanamycin F derivatives at various concentrations

Procedure:

Prepare a reaction mixture containing the assay buffer, purified vacuolar vesicles, and the

coupled enzyme system.

Add the Concanamycin F derivative at the desired concentration and incubate for a specific

period.

Initiate the reaction by adding ATP and NADH.
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Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH

and is proportional to the rate of ATP hydrolysis.

The concanamycin-sensitive ATPase activity is calculated as the difference between the total

ATPase activity and the activity in the presence of a saturating concentration of the inhibitor.

IC50 values are determined by plotting the percentage of inhibition against the logarithm of

the inhibitor concentration.

Signaling Pathways and Cellular Effects
Inhibition of V-ATPase by Concanamycin F derivatives disrupts proton gradients across

various cellular membranes, leading to a cascade of downstream effects.

V-ATPase Inhibition and Downstream Signaling
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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